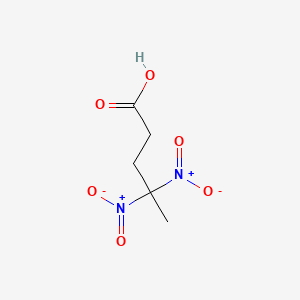
4,4-Dinitropentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dinitropentanoic acid is an organic compound with the molecular formula C5H8N2O6. It is a derivative of pentanoic acid, where two nitro groups are attached to the fourth carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dinitropentanoic acid typically involves the nitration of pentanoic acid derivatives. One common method includes the reaction of pentanoic acid with a nitrating agent such as nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fourth carbon position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The nitration reaction is carefully monitored to prevent over-nitration and ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dinitropentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Dicarboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted pentanoic acid derivatives.
Applications De Recherche Scientifique
4,4-Dinitropentanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4,4-Dinitropentanoic acid involves its interaction with specific molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4-Dinitrovaleric acid
- 2,4-Dinitrophenol
- 4,4-Dinitrodiphenyl ether
Uniqueness
4,4-Dinitropentanoic acid is unique due to its specific structural configuration, which imparts distinct chemical properties. The presence of two nitro groups at the fourth carbon position makes it highly reactive and suitable for various chemical transformations.
Propriétés
Numéro CAS |
5029-31-2 |
|---|---|
Formule moléculaire |
C5H8N2O6 |
Poids moléculaire |
192.13 g/mol |
Nom IUPAC |
4,4-dinitropentanoic acid |
InChI |
InChI=1S/C5H8N2O6/c1-5(6(10)11,7(12)13)3-2-4(8)9/h2-3H2,1H3,(H,8,9) |
Clé InChI |
CQWFWIBGCBOEIG-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(=O)O)([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















